2-(4-iodo-1H-pyrazol-1-yl)propanamide
CAS No.: 1215295-81-0
Cat. No.: VC0060203
Molecular Formula: C6H8IN3O
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215295-81-0 |
|---|---|
| Molecular Formula | C6H8IN3O |
| Molecular Weight | 265.054 |
| IUPAC Name | 2-(4-iodopyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) |
| Standard InChI Key | PRVSVEZBFGSWGL-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N)N1C=C(C=N1)I |
Introduction
Chemical Properties and Structural Information
2-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS: 1215295-81-0) is a synthetic organic compound with the molecular formula C₆H₈IN₃O and a molecular weight of 265.054 g/mol . The compound features a pyrazole ring with an iodine substituent at the 4-position, connected to a propanamide moiety. This structural arrangement provides unique chemical reactivity patterns that make it valuable in chemical synthesis.
Identifiers and Nomenclature
The compound is known by several synonyms in chemical databases and commercial catalogs:
| Identifier Type | Value |
|---|---|
| CAS Number | 1215295-81-0 |
| IUPAC Name | 2-(4-iodopyrazol-1-yl)propanamide |
| Synonyms | 1H-Pyrazole-1-acetamide, 4-iodo-α-methyl-; 4-Iodo-α-methyl-1H-pyrazole-1-acetamide |
| Molecular Formula | C₆H₈IN₃O |
| Molecular Weight | 265.054 g/mol |
| SMILES | CC(C(N)=O)n1ncc(I)c1 |
| MDL Number | MFCD14702920 |
Table 1: Chemical Identifiers for 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Physical and Chemical Properties
The physical and chemical properties of this compound influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| Physical State | Solid |
| LogP | 0.75 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Table 2: Physical and Chemical Properties of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Applications in Chemical Research
2-(4-iodo-1H-pyrazol-1-yl)propanamide has gained significance in various research applications, particularly in medicinal chemistry and pharmaceutical development.
Role as a Building Block
The compound serves as an important building block in synthetic organic chemistry due to its:
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Reactive iodine substituent that allows for further functionalization through cross-coupling reactions
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Amide functional group that can participate in various transformations
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Pyrazole ring system that is prevalent in many bioactive compounds
These structural features make it valuable for constructing more complex molecules with potential biological activities.
Pharmaceutical Applications
Research has shown that pyrazol-1-yl-propanamide derivatives, including those related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide, demonstrate significant biological activities:
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Activity as selective androgen receptor degraders (SARDs)
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Pan-antagonist properties for the androgen receptor
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Potential applications in treating castration-resistant prostate cancer
A series of compounds with the pyrazol-1-yl-propanamide scaffold have been designed, synthesized, and evaluated for their ability to inhibit androgen receptor activity, with several showing promising results in preclinical studies .
Structure-Activity Relationships
Research on compounds structurally related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide has revealed important structure-activity relationships (SARs) that influence their biological activity.
Effect of Pyrazole Ring Substituents
Studies have shown that the substituents on the pyrazole ring significantly impact the biological activity of pyrazol-1-yl-propanamide compounds:
| Substituent Position | Substituent Type | Effect on AR Inhibitory Activity |
|---|---|---|
| 4-position | Electron-withdrawing groups (NO₂, CN, CF₃) | Enhanced activity |
| 4-position | Halogens (F, Cl, Br, I) | Moderate to good activity |
| 4-position | Electron-donating groups (NH₂, OCH₃) | Low activity or agonist activity |
| 3-position | Various groups | Generally less active than 4-position analogues |
Table 3: Structure-Activity Relationships for Pyrazole Ring Substituents
Notably, compounds with strong electron-withdrawing groups at the 4-position of the pyrazole ring, such as nitro (NO₂) and cyano (CN) groups, exhibited the most potent androgen receptor inhibitory activity. The iodo substituent in 2-(4-iodo-1H-pyrazol-1-yl)propanamide provides moderate activity compared to other substituents .
Importance of the Propanamide Moiety
The propanamide linkage in these compounds plays a crucial role in their biological activity:
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The amide group serves as a hydrogen bond donor/acceptor in target binding
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The methyl substituent on the alpha carbon contributes to proper orientation in the binding pocket
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Modifications to the linkage can significantly alter biological activity and selectivity
These structure-activity relationships provide valuable guidance for the design of new, more potent derivatives based on the pyrazol-1-yl-propanamide scaffold.
Related Compounds and Analogues
Several compounds structurally related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide have been synthesized and studied. These compounds provide valuable insights into the chemical space surrounding this molecule.
Key Structural Analogues
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 3-(4-Iodo-1H-pyrazol-1-yl)propanamide | One-carbon homologation of the chain | 1217862-88-8 |
| N-Ethyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide | N-ethyl substituent on the amide | 64428945 |
| 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine | Different amine functionality | 879488-19-4 |
| 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide | Additional methylamino group | Not available |
Table 4: Structural Analogues of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Common Structural Features
These analogues share several key structural features:
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A pyrazole ring with an iodine substituent
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A linker connecting the pyrazole ring to an amide or amine functionality
These structural variations allow for fine-tuning of the physicochemical properties and biological activities of these compounds.
| Supplier | Catalog/Reference Number | Purity | Format |
|---|---|---|---|
| CymitQuimica | 10-F312702 | Not specified | Solid form |
| ChemDiv | BB57-1266 | Not specified | Available from 1 mg |
| Hit2Lead | Not specified | 95% | Not specified |
| Combi-Blocks | Listed (no catalog #) | 95% | Not specified |
| Vulcanchem | VC0060203 | Research grade | Not specified |
Table 5: Commercial Sources of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Packaging and Delivery
The compound is typically supplied in the following formats:
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Dry powder in glass vials (amounts ranging from 1 mg to gram quantities)
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Custom vials according to specific requirements
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DMSO solutions in 96-well formats for high-throughput screening applications
Delivery times vary by supplier and quantity ordered, typically ranging from 1-2 days for small orders to 2-4 weeks for large quantities .
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